

# Vps34-IN1 specificity across kinase panels

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Compound Focus: **Vps34-IN-1**

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## Specificity Profile of Vps34-IN1

Specificity Aspect	Experimental Result & Details
Target Potency (IC <sub>50</sub> )	<b>25 nM</b> (against recombinant Vps34 in <i>in vitro</i> kinase assays) [1] [2]
Selectivity vs. Lipid Kinases	No significant inhibition observed across a panel of <b>25 lipid kinases</b> , including all Class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\gamma$ , p110 $\delta$ ) and Class II PI3Ks [1] [2].
Selectivity vs. Protein Kinases	No significant inhibition observed across a panel of <b>340 protein kinases</b> [1] [2].
Cellular Biomarker Effect	Induces rapid (~1 min) dispersal of PtdIns(3)P-binding probes from endosomes and causes a <b>50-60% loss of SGK3 phosphorylation</b> (a direct downstream kinase), without affecting Class I PI3K-regulated Akt [1] [2].

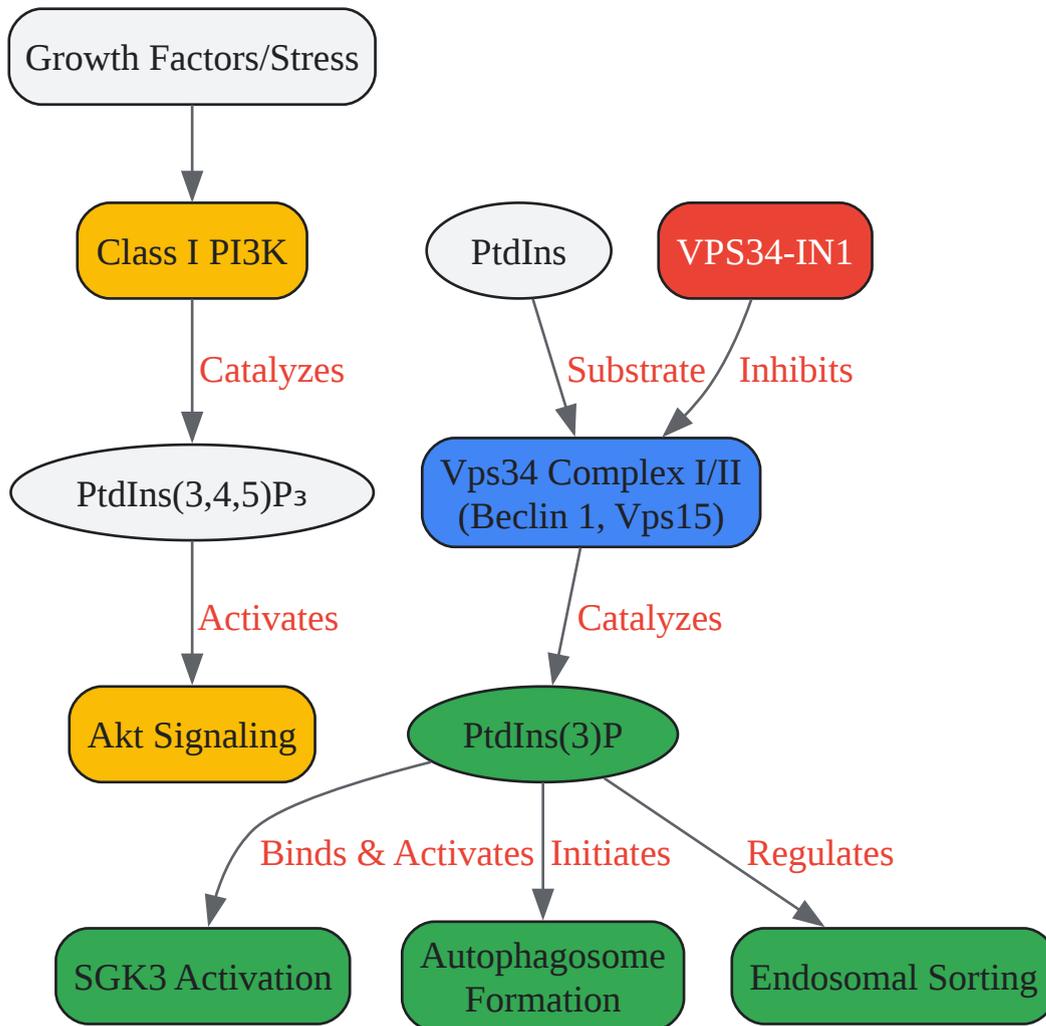
## Key Experimental Protocols for Specificity Validation

The high specificity of Vps34-IN1 was established through a series of rigorous experiments. Here are the methodologies for the key assays cited:

- **In Vitro Lipid Kinase Assays:** The inhibitory activity ( $IC_{50}$ ) against Vps34 and other lipid kinases was determined using **radioactive kinase assays**.
  - **Methodology:** Recombinant lipid kinases were incubated with the substrate phosphatidylinositol (PtdIns) and  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  in the presence of a concentration range of VPS34-IN1. The resulting radioactive phosphatidylinositol 3-phosphate (PtdIns(3)P) was separated by thin-layer chromatography and quantified to determine the percentage of kinase activity remaining at each inhibitor concentration [1] [2].
- **In Vitro Protein Kinase Selectivity Screening:** Selectivity against a large panel of protein kinases was assessed using the "**KinaseScan**" platform.
  - **Methodology:** This is a competition-binding assay where Vps34-IN1 was tested at a single high concentration (typically 10  $\mu\text{M}$ ) against a diverse panel of 340 protein kinases. The assay measures the inhibitor's ability to displace a immobilized active-site directed ligand. The lack of significant displacement across the panel demonstrates high selectivity [1] [2].
- **Cellular Target Engagement Assay:** Specific inhibition of the Vps34 product, PtdIns(3)P, in cells was visualized using **live-cell imaging**.
  - **Methodology:** Cells were transfected with a fluorescently tagged probe specific for PtdIns(3)P, such as GFP-2xFYVE or GFP-2xHrs. The localization of this probe to endosomal membranes was tracked in real-time before and after the addition of VPS34-IN1. The rapid dispersal of the probe from endosomes (within minutes) serves as direct visual evidence of on-target engagement within the cellular environment [3] [2].

## Vps34 Signaling & Inhibitor Mechanism

The following diagram illustrates the cellular signaling pathway of Vps34 and the specific point of inhibition by VPS34-IN1, which underpins its use in experimental models.



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## Application & Validation in Research Models

The specificity of VPS34-IN1 makes it a valuable tool for probing Vps34 biology, as demonstrated in these studies:

- **Acute Myeloid Leukemia (AML) Research:** VPS34-IN1 was used to demonstrate that Vps34 inhibition induces apoptosis in AML cells and impairs pro-survival signaling downstream of the FLT3-ITD oncogene, revealing a potential therapeutic vulnerability [4].
- **Cell Biology Studies:** The inhibitor is routinely used to dissect the role of Vps34 in complex processes like LC3-associated phagocytosis in retinal pigmented epithelial (RPE) cells. Studies confirm that while Vps34 activity is not needed to initiate phagocytosis, it is essential for the subsequent fusion of phagosomes with lysosomes for degradation [3].

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## References

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